molecular formula C17H21FN4O2 B2588295 1-[(4-fluorophenyl)methyl]-3-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}urea CAS No. 2034612-94-5

1-[(4-fluorophenyl)methyl]-3-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}urea

Cat. No.: B2588295
CAS No.: 2034612-94-5
M. Wt: 332.379
InChI Key: RMJLTKHVTNYCKY-UHFFFAOYSA-N
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Description

1-[(4-fluorophenyl)methyl]-3-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}urea is an organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a urea moiety linked to a pyrazole ring and a fluorophenyl group, which contributes to its distinctive chemical behavior.

Scientific Research Applications

1-[(4-fluorophenyl)methyl]-3-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}urea has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of novel materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-fluorophenyl)methyl]-3-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}urea typically involves the following steps:

    Formation of the Pyrazole Ring: The initial step involves the synthesis of the pyrazole ring, which can be achieved through the reaction of hydrazine with a β-diketone under acidic conditions.

    Attachment of the Oxan-2-yl Group: The oxan-2-yl group is introduced via a nucleophilic substitution reaction, where the pyrazole ring reacts with an appropriate oxan-2-yl halide.

    Formation of the Urea Moiety: The final step involves the reaction of the substituted pyrazole with an isocyanate derivative to form the urea linkage.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-[(4-fluorophenyl)methyl]-3-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, where nucleophiles replace the fluorine atom.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Oxidation Products: Corresponding oxides or hydroxyl derivatives.

    Reduction Products: Reduced forms of the original compound, such as alcohols or amines.

    Substitution Products: Compounds where the fluorine atom is replaced by the nucleophile.

Mechanism of Action

The mechanism of action of 1-[(4-fluorophenyl)methyl]-3-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}urea involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, leading to its observed effects, such as inhibition of enzyme activity or alteration of cellular signaling.

Comparison with Similar Compounds

  • 1-[(4-chlorophenyl)methyl]-3-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}urea
  • 1-[(4-bromophenyl)methyl]-3-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}urea

Comparison:

  • Structural Differences: The primary difference lies in the halogen substituent on the phenyl ring (fluorine, chlorine, bromine).
  • Chemical Behavior: These compounds exhibit similar chemical reactions but may differ in reactivity and stability due to the nature of the halogen substituent.
  • Unique Features: 1-[(4-fluorophenyl)methyl]-3-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}urea is unique due to the presence of the fluorine atom, which can influence its electronic properties and biological activity.

Properties

IUPAC Name

1-[(4-fluorophenyl)methyl]-3-[1-(oxan-2-ylmethyl)pyrazol-4-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21FN4O2/c18-14-6-4-13(5-7-14)9-19-17(23)21-15-10-20-22(11-15)12-16-3-1-2-8-24-16/h4-7,10-11,16H,1-3,8-9,12H2,(H2,19,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMJLTKHVTNYCKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)CN2C=C(C=N2)NC(=O)NCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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